molecular formula C10H11N3O2S B2991197 3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline CAS No. 1447949-83-8

3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline

Cat. No.: B2991197
CAS No.: 1447949-83-8
M. Wt: 237.28
InChI Key: AMUWMERBPGEWMO-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methylsulfonyl group and the aniline moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group yields an amine.

Scientific Research Applications

3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response . The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)aniline: Similar structure but lacks the pyrazole ring.

    1H-pyrazol-3-yl)aniline: Similar structure but lacks the methylsulfonyl group.

Uniqueness

3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is unique due to the presence of both the pyrazole ring and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

IUPAC Name

3-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUWMERBPGEWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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